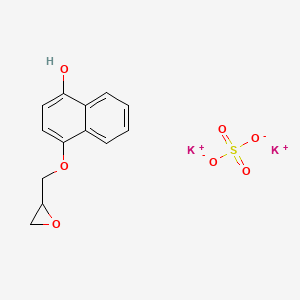
Potassium 1-(2,3-epoxypropoxy)-4-naphthol sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium 1-(2,3-epoxypropoxy)-4-naphthol sulfate is a complex organic compound that features an epoxide group, a naphthol moiety, and a sulfate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 1-(2,3-epoxypropoxy)-4-naphthol sulfate typically involves the reaction of 1-naphthol with epichlorohydrin to form 1-(2,3-epoxypropoxy)-4-naphthol. This intermediate is then reacted with potassium sulfate to yield the final product. The reaction conditions often require a controlled temperature environment and the presence of a catalyst to facilitate the formation of the epoxide ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Potassium 1-(2,3-epoxypropoxy)-4-naphthol sulfate undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
科学研究应用
Potassium 1-(2,3-epoxypropoxy)-4-naphthol sulfate has several scientific research applications:
作用机制
The mechanism of action of Potassium 1-(2,3-epoxypropoxy)-4-naphthol sulfate involves the reactivity of its epoxide group. The epoxide ring is highly strained and can react with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in both synthetic and biological applications, where the compound can interact with specific molecular targets and pathways .
相似化合物的比较
Similar Compounds
- Potassium 1-(2,3-epoxypropoxy)-4-hydroxybenzene sulfate
- Potassium 1-(2,3-epoxypropoxy)-4-methoxybenzene sulfate
- Potassium 1-(2,3-epoxypropoxy)-4-aminobenzene sulfate
Uniqueness
Potassium 1-(2,3-epoxypropoxy)-4-naphthol sulfate is unique due to the presence of the naphthol moiety, which imparts distinct chemical properties compared to similar compounds with benzene derivatives.
属性
IUPAC Name |
dipotassium;4-(oxiran-2-ylmethoxy)naphthalen-1-ol;sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3.2K.H2O4S/c14-12-5-6-13(16-8-9-7-15-9)11-4-2-1-3-10(11)12;;;1-5(2,3)4/h1-6,9,14H,7-8H2;;;(H2,1,2,3,4)/q;2*+1;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVQDXIADFQCKZ-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C3=CC=CC=C32)O.[O-]S(=O)(=O)[O-].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12K2O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
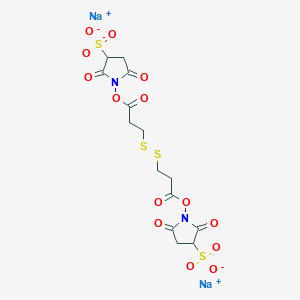
![2-[3-acetamido-5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid](/img/structure/B1140511.png)

![5-[3-Ethoxy-4-(3-ethyl-5-methyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)methyl]-4-oxo-4,5-dihydro-1,3-thiazol-3-ium iodide](/img/structure/B1140517.png)
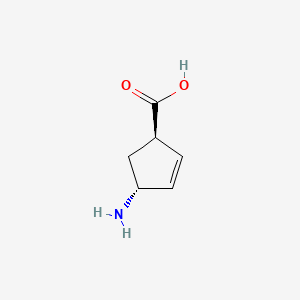
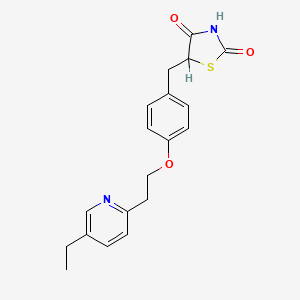
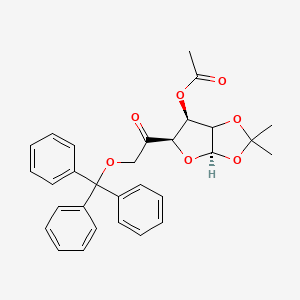
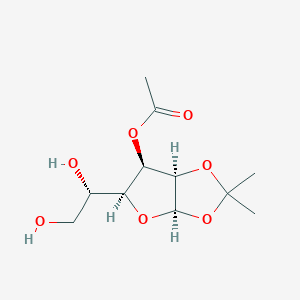
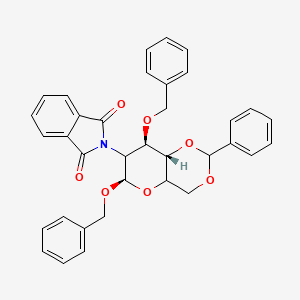
![2-((4AR,6R,7R,8R,8aS)-6-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1140531.png)
![[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B1140533.png)
